Methyl 3-oxopiperazine-2-carboxylate
Overview
Description
Methyl 3-oxopiperazine-2-carboxylate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-oxopiperazine-2-carboxylate has been utilized in the synthesis of novel compounds. For instance, it is involved in the creation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, which are not previously described compounds with potential applications in various fields (Svetlana et al., 2015).
Facile Synthesis of Structurally Diverse Compounds
This compound is also central in facilitating the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates. This synthesis approach is notable for its simplicity and efficiency, leading to compounds with a wide range of potential applications (Michael Limbach et al., 2009).
Peptidomimetics Synthesis
The compound is instrumental in the enantioselective synthesis of peptides containing the 3-substituted 2-oxopiperazine system. This method is significant for producing tripeptide analogues with a variety of alkyl side chains, opening avenues for new drug development (A. Pohlmann et al., 1997).
Development of Bioactive Products
Research has also focused on the role of this compound in the synthesis of bioactive products. For instance, its derivatives, 2-oxopiperazines, are important pharmacophores found in numerous bioactive compounds. The potency of these compounds often depends on the nature and position of their substituents, which can be manipulated through synthetic routes using this compound (C. Cézard et al., 2016).
Solid-Phase Synthesis
There are studies reporting the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines using this compound. This synthetic strategy is pivotal in the production of diastereomerically pure 2-oxopiperazine, a critical step in the development of various pharmaceutical compounds (N. Khan et al., 2002).
Properties
IUPAC Name |
methyl 3-oxopiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNAGDUHUJERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667914 | |
Record name | Methyl 3-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41817-92-9 | |
Record name | Methyl 3-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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